3-O-Acetyl-16 alpha-hydroxytrametenolic acid
Overview
Description
3-O-Acetyl-16 alpha-hydroxytrametenolic acid is a triterpene found in Poria cocos, a type of fungus. It has been identified for its antioxidant and anticancer activities . The molecular formula of this compound is C32H50O5 .
Molecular Structure Analysis
The molecular structure of 3-O-Acetyl-16 alpha-hydroxytrametenolic acid is complex. It has a molecular weight of 514.7 g/mol . The exact mass and monoisotopic mass are both 514.36582469 g/mol . The compound’s structure includes multiple rings and functional groups, including acetyl and hydroxy groups .
Chemical Reactions Analysis
While specific chemical reactions involving 3-O-Acetyl-16 alpha-hydroxytrametenolic acid are not detailed in the available resources, it’s known that this compound is a triterpene carboxylic acid. These types of compounds have been found to exhibit inhibitory activities against AAPH-induced lysis of red blood cells .
Physical And Chemical Properties Analysis
3-O-Acetyl-16 alpha-hydroxytrametenolic acid has a molecular weight of 514.7 g/mol . It has a computed XLogP3-AA value of 6.7, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 5 hydrogen bond acceptors . It also has a rotatable bond count of 7 .
Scientific Research Applications
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Immunology/Inflammation
- Summary of Application : 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid is an anti-inflammatory triterpenoid . It has been shown to inhibit NO production and iNOS expression in LPS-stimulated Raw264.7 cells .
- Methods of Application : The compound was applied to LPS-stimulated Raw264.7 cells . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid resulted in the inhibition of NO production and iNOS expression in the tested cells .
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Fungal Mycelia Fermentation
- Summary of Application : This compound is one of the triterpene acids identified in the fermented mycelia of Poria cocos, a type of edible fungus .
- Methods of Application : High-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (HPLC-QTOF-MS/MS) was used to identify triterpene acids in the fermented mycelia of P. cocos .
- Results or Outcomes : A total of 19 triterpene acids were identified in the fermented mycelia, including 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid .
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Anti-Oxidant Activity
- Summary of Application : This compound has been found to have inhibitory activities against AAPH-induced hemolysis of red blood cells .
- Methods of Application : The compound was tested for its ability to inhibit AAPH-induced hemolysis . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid resulted in the inhibition of AAPH-induced hemolysis of red blood cells .
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Anti-Cancer Activity
- Summary of Application : 3-O-Acetyl-16α-hydroxytrametenolic acid has been found to have anti-cancer properties .
- Methods of Application : The compound was tested for its anti-cancer properties . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid showed promising results in terms of its anti-cancer properties .
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Anti-Inflammatory Activity
- Summary of Application : This compound has been found to have anti-inflammatory properties .
- Methods of Application : The compound was tested for its anti-inflammatory properties . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid showed promising results in terms of its anti-inflammatory properties .
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Anti-Oxidant Activity
- Summary of Application : 3-O-Acetyl-16α-hydroxytrametenolic acid has inhibitory activities against AAPH-induced hemolysis of red blood cells .
- Methods of Application : The compound was tested for its ability to inhibit AAPH-induced hemolysis . Unfortunately, the exact experimental procedures and technical details were not provided in the source.
- Results or Outcomes : The application of 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid resulted in the inhibition of AAPH-induced hemolysis of red blood cells .
properties
IUPAC Name |
(2R)-2-[(3S,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H50O5/c1-19(2)10-9-11-21(28(35)36)27-24(34)18-32(8)23-12-13-25-29(4,5)26(37-20(3)33)15-16-30(25,6)22(23)14-17-31(27,32)7/h10,21,24-27,34H,9,11-18H2,1-8H3,(H,35,36)/t21-,24-,25?,26+,27+,30-,31-,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDNLMOBFKJOSD-COLBUHOESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346618 | |
Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Acetyl-16 alpha-hydroxytrametenolic acid | |
CAS RN |
168293-13-8 | |
Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168293138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-O-Acetyl-16alpha-hydroxytrametenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501346618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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